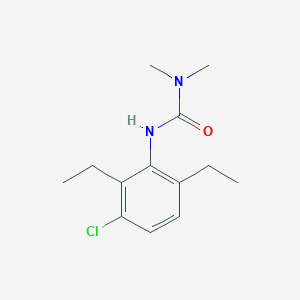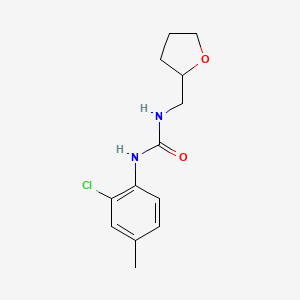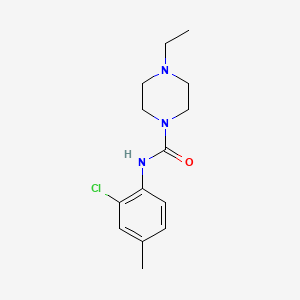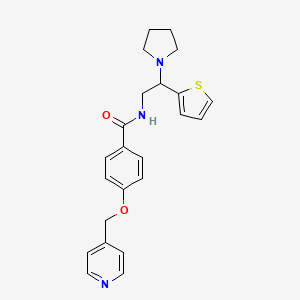
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU belongs to the class of phenylurea herbicides and is widely used as a selective herbicide to control weeds in crops such as soybean, cotton, and rice.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants by disrupting the electron transport chain. 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea binds to the D1 protein in the photosystem II complex, leading to the production of reactive oxygen species and ultimately cell death in the target plants.
Biochemical and Physiological Effects:
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been shown to have both biochemical and physiological effects on plants. Biochemically, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea inhibits the activity of the photosystem II complex, leading to a decrease in the production of ATP and NADPH. Physiologically, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea causes chlorosis and necrosis in the target plants, ultimately leading to their death.
Advantages and Limitations for Lab Experiments
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has several advantages for use in lab experiments, including its high selectivity for target plants and its ability to be easily synthesized. However, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Future Directions
There are several future directions for the study of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea. One potential area of research is the development of new synthesis methods for 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea that are more efficient and environmentally friendly. Another area of research is the exploration of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea's potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the potential environmental impact of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea and to develop strategies to minimize its negative effects.
Synthesis Methods
The synthesis of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea involves several steps, including the reaction of 3-chloro-2,6-diethylphenyl isocyanate with dimethylamine, followed by the addition of hydrogen chloride to form the final product. The purity of the synthesized 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea is crucial for its applications in scientific research.
Scientific Research Applications
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been extensively studied for its potential applications in various fields, including agriculture, environmental science, and medicinal chemistry. In agriculture, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea is used as a selective herbicide to control weeds and improve crop yields. In environmental science, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been used to remove pollutants from water and soil. In medicinal chemistry, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has shown promising results in the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(3-chloro-2,6-diethylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-5-9-7-8-11(14)10(6-2)12(9)15-13(17)16(3)4/h7-8H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVEOJCTZEZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)


![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)

![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)

![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
